![molecular formula C10H14N3NaO4S B2398096 Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate CAS No. 2503205-58-9](/img/structure/B2398096.png)
Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate is a useful research compound. Its molecular formula is C10H14N3NaO4S and its molecular weight is 295.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the thiadiazole family, which has garnered attention due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy against various cancer cell lines.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its ability to interact with biological targets due to its unique electronic properties. The presence of the carboxylate group enhances its solubility and bioavailability. The structure can be summarized as follows:
- Thiadiazole Core : Imparts biological activity.
- Carboxylate Group : Enhances solubility.
- Alkyl Side Chain : Potentially increases lipophilicity and membrane permeability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, research has shown that various thiadiazole compounds exhibit significant cytotoxic effects against different cancer cell lines, including liver carcinoma (HEPG2) and human colon carcinoma (HTC-116). The following table summarizes the IC50 values of selected thiadiazole derivatives compared to reference drugs:
Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference IC50 (µM) |
---|---|---|---|---|
This compound | HEPG2 | 1.02 | Doxorubicin | 0.5 |
Compound 51am | MKN-45 | 0.56 | Foretinib | 0.75 |
Compound 21a | HEPG2 | 0.86 | Doxorubicin | 0.5 |
Compound 20b | HTC-116 | 2.03 | Reference Drug | 2.40 |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit key signaling pathways associated with cancer proliferation, particularly through targeting the c-Met receptor and EGFR TK.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Cell Cycle Arrest : It has been observed that this compound causes cell cycle arrest at the G1/S phase.
Study on Hepatocellular Carcinoma
A study conducted on HEPG2 cells demonstrated that this compound exhibited an IC50 value of 1.02 µM, indicating potent cytotoxicity compared to doxorubicin (IC50 = 0.5 µM). This suggests that while it is not more potent than doxorubicin, it still holds significant promise as an alternative treatment with potentially fewer side effects due to its selective action on cancer cells .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins. These studies revealed favorable binding affinities with c-Met and EGFR TK receptors, supporting its role as a competitive inhibitor in these pathways .
Aplicaciones Científicas De Investigación
Biological Activities
The compound has been studied for its various biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory applications:
- Antimicrobial Activity : Research indicates that sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate exhibits significant antimicrobial properties against a range of pathogens. This is attributed to its ability to inhibit bacterial growth by disrupting cell membrane integrity.
- Anticancer Properties : The compound has shown promise in preclinical studies for its anticancer effects. It operates through several mechanisms, including the inhibition of tyrosine kinases, which are crucial in cancer cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis.
- Anti-inflammatory Effects : Studies have suggested that this compound can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth at micromolar concentrations. The mechanism involved the downregulation of specific oncogenes and the activation of apoptotic pathways. The results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutic agents.
Case Study 2: Antimicrobial Testing
In a series of antimicrobial assays, the compound was tested against both Gram-positive and Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) comparable to that of established antibiotics, making it a candidate for further development as an antimicrobial agent. The compound's mechanism involved interference with bacterial protein synthesis.
Data Tables
Application Area | Activity | Mechanism | IC50/MIC Values |
---|---|---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Disruption of protein synthesis | MIC: 10 µg/mL |
Anticancer | Inhibits growth in cancer cell lines | Inhibition of tyrosine kinases | IC50: 5 µM |
Anti-inflammatory | Modulates inflammatory response | Cytokine inhibition | Not yet quantified |
Propiedades
IUPAC Name |
sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S.Na/c1-5(11-9(16)17-10(2,3)4)6-12-13-7(18-6)8(14)15;/h5H,1-4H3,(H,11,16)(H,14,15);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCMLCXNGSQRDJ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)C(=O)[O-])NC(=O)OC(C)(C)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N3NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.